
1-Propanethiol, 3-(tributylstannyl)-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanethiol, 3-(tributylstannyl)-, acetate is an organotin compound that features a thiol group, a propyl chain, and an acetate ester
Méthodes De Préparation
The synthesis of 1-Propanethiol, 3-(tributylstannyl)-, acetate typically involves the reaction of 1-propanethiol with tributyltin chloride in the presence of a base, followed by acetylation. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis of the tin compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Propanethiol, 3-(tributylstannyl)-, acetate undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The tributyltin group can be substituted with other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include oxidizing agents like bromine or iodine for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Propanethiol, 3-(tributylstannyl)-, acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used to modify biomolecules, such as proteins, through thiol-ene reactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its ability to act as a cross-linking agent.
Mécanisme D'action
The mechanism by which 1-Propanethiol, 3-(tributylstannyl)-, acetate exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers, such as carbonyl groups or metal ions, leading to the formation of stable complexes. The tributyltin group can also participate in coordination chemistry, further enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Propanethiol, 3-(tributylstannyl)-, acetate include:
1-Propanethiol, 3-(trimethoxysilyl)-: This compound features a trimethoxysilyl group instead of a tributyltin group, making it more suitable for applications in silane chemistry and surface modification.
1-Propanethiol, 3-(tributylstannyl)-: Lacks the acetate ester, making it less versatile in certain synthetic applications but still useful in organotin chemistry.
Propriétés
Numéro CAS |
4151-92-2 |
|---|---|
Formule moléculaire |
C17H36OSSn |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
S-(3-tributylstannylpropyl) ethanethioate |
InChI |
InChI=1S/C5H9OS.3C4H9.Sn/c1-3-4-7-5(2)6;3*1-3-4-2;/h1,3-4H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
GJRKYRZMPHWAJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCCSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)

![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)


![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)







